
2-(Allyloxy)-1-naphthaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Allyloxy)-1-naphthaldehyde oxime” is a type of oxime ester . Oxime esters are known for their widespread applications as they can act as building blocks, internal oxidizing agents, and directing groups in the synthesis of heterocycle scaffolds . They are also known for their high reaction activities in the N–O bond cleavage involved in organic transformation .
Molecular Structure Analysis
The molecular formula of “2-(Allyloxy)-1-naphthaldehyde oxime” is C10H11NO2 . Unfortunately, the specific structural details for this compound are not provided in the sources retrieved.Chemical Reactions Analysis
Oxime esters, including “2-(Allyloxy)-1-naphthaldehyde oxime”, show high reaction activities in the N–O bond cleavage involved in organic transformation . They can act as both internal oxidants and a precursor which participates in the framework of the final product . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Wissenschaftliche Forschungsanwendungen
Turn-On Fluorescent Sensor for Cyanide Detection
2-Hydroxy-1-naphthaldehyde oxime serves as a selective chemosensor for cyanide anions in aqueous media, demonstrating enhanced fluorescent intensity and red-shift upon interaction. The interaction is likely due to hydrogen bonding between the OH group of the receptor and the cyanide anion (Wang et al., 2015).
Synthesis of Naphtho[1,2-d]Isoxazole 2-Oxide and Naphtho[1,8-de][1,2]Oxazine
2-Hydroxy-1-naphthaldehyde oxime undergoes a one-pot o- and peri-oxidative cyclisation, leading to the synthesis of isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine. This process involves a common o-nitroso quinonemethide intermediate for both isomers (Supsana et al., 2000).
Antimicrobial Activities of E-Pyrene-1-Carbaldehyde Oxime and E-2-Naphthaldehyde Oxime
E-pyrene-1-carbaldehyde oxime and E-2-naphthaldehyde oxime, synthesized with high yields, demonstrated significant antimicrobial activities against various pathogenic microbes. The interactions within the molecular structure affect the molecular packing in the crystal, influencing the biological activity (Lasri et al., 2020).
Chemical Synthesis and Reaction Pathways
Efficient Synthesis of Naphthaldehydes and Oxime Derivatives
A series of 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes and their oxime derivatives were synthesized, showcasing good to significant antimicrobial activities. The process involves propargylation of 2-hydroxynaphthaldehyde followed by a Copper(I)-catalyzed azide-alkyne cycloaddition (Yadav et al., 2017).
Cycloaddition of o-Naphthoquinone Nitrosomethide
2-Hydroxy-1-naphthaldehyde oxime was subjected to a Diels-Alder type self-cycloaddition, forming spiro adducts and isoxazole structures. This process demonstrates the importance of intramolecular H bonding and the selectivity of the reaction guided by the structure of the reactant oxime (Tzeli et al., 2022).
Novel Synthesis of Naphthopyranoisoxazoles
2-(Alkenyloxy)naphthalene-1-carbaldehyde oximes are oxidized to form novel naphthopyranoisoxazoles, showcasing a reaction that potentially involves activation of the alkene side chain and cyclization with a hydroximic acid iodide side-group. This synthesis pathway highlights the versatility of the compound in forming heterocyclic structures (Liaskopoulos et al., 2008).
Wirkmechanismus
Target of Action
The primary target of oxime compounds, such as 2-(Allyloxy)-1-naphthaldehyde oxime, is typically the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
Oxime compounds interact with their target, AChE, by reactivating the enzyme that has been inhibited by organophosphates . This is achieved by the oxime’s ability to bind to the organophosphate-inhibited AChE and displace the organophosphate, thereby allowing AChE to resume its normal function .
Biochemical Pathways
The biochemical pathway primarily affected by oxime compounds is the cholinergic pathway. In this pathway, acetylcholine is released into the synaptic cleft and binds to receptors on the post-synaptic neuron. AChE, located in the synaptic cleft, quickly breaks down acetylcholine to terminate the signal transmission. When AChE is inhibited by organophosphates, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of the post-synaptic neuron. Oximes reactivate the inhibited AChE, restoring the normal function of the cholinergic pathway .
Pharmacokinetics
The pharmacokinetics of oxime compounds can vary widely depending on their specific chemical structure. A general characteristic of these compounds is that they are rapidly absorbed and distributed throughout the body . They often have a relatively short half-life, indicating that they are quickly metabolized and eliminated . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a specific oxime compound can significantly impact its bioavailability and effectiveness .
Result of Action
The primary result of the action of oxime compounds is the reactivation of AChE, leading to the restoration of normal nerve function . This can alleviate the symptoms of organophosphate poisoning, which include muscle weakness, breathing difficulties, and potentially life-threatening health effects .
Action Environment
The action, efficacy, and stability of oxime compounds can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate of the reaction between the oxime and the organophosphate-inhibited AChE . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with the oxime and affect its action .
Zukünftige Richtungen
Recent research has focused on developing strategies to improve the blood-brain barrier penetration of oximes for the treatment of organophosphorus poisoning . Additionally, there is ongoing research into expanding the versatility and scope of the oxime ligation, including rapid bioconjugation to disulfide-rich peptides . These developments could potentially influence future directions in the use and application of “2-(Allyloxy)-1-naphthaldehyde oxime”.
Eigenschaften
IUPAC Name |
(NE)-N-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-9-17-14-8-7-11-5-3-4-6-12(11)13(14)10-15-16/h2-8,10,16H,1,9H2/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZMXMHJPULWOB-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

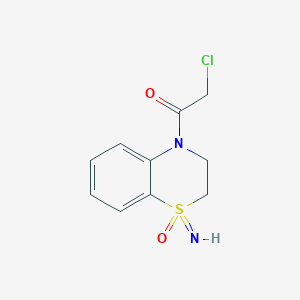

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2767770.png)

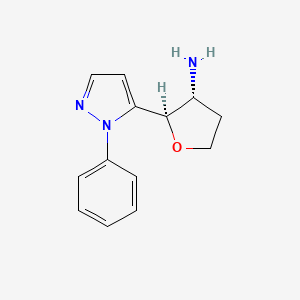
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2767775.png)
![1-Propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2767776.png)
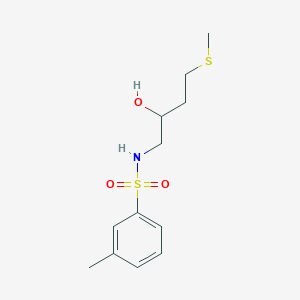
![1-(3-chloro-4-fluorobenzoyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2767780.png)
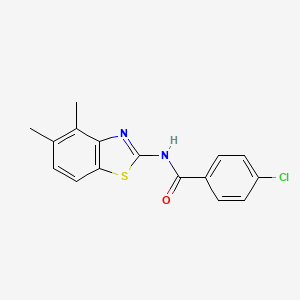
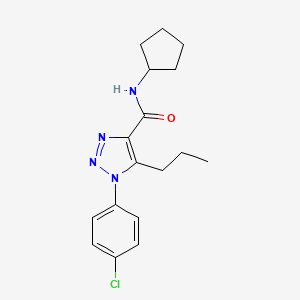
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2767786.png)
![6-[[4-(3-methylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2767787.png)
![3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane](/img/structure/B2767790.png)